molecular formula C17H16N10O B2614556 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034520-70-0

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2614556
CAS No.: 2034520-70-0
M. Wt: 376.384
InChI Key: SVKHRXFMGAINCH-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide likely involves multiple steps, including the formation of the triazolo[4,3-a]pyrazine and tetrazole rings, followed by their coupling with a pyrrolidine and benzamide moiety. Typical reaction conditions might include:

    Cyclization reactions: to form the heterocyclic rings.

    Coupling reactions: using reagents like EDCI or DCC for amide bond formation.

    Purification steps: such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve:

    Flow chemistry: for continuous production.

    Automated synthesis: using robotic systems.

    Optimization of reaction conditions: to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation and reduction: reactions, which might alter the oxidation state of the nitrogen atoms in the heterocycles.

    Substitution reactions: where functional groups on the benzamide or pyrrolidine rings are replaced.

Common Reagents and Conditions

    Oxidizing agents: like potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions but could include:

    Modified heterocycles: with different functional groups.

    Decomposed products: if the compound is unstable under certain conditions.

Scientific Research Applications

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible therapeutic applications if it shows biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: , altering their activity.

    Interact with DNA or RNA: , affecting gene expression.

    Modulate signaling pathways: , leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide: can be compared with other heterocyclic compounds like:

Uniqueness

    Unique combination of rings: The specific arrangement of triazolo[4,3-a]pyrazine, pyrrolidine, and tetrazole rings.

    Potential biological activity: The combination of these rings might result in unique interactions with biological targets.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-(tetrazol-1-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N10O/c28-17(12-2-1-3-14(8-12)27-11-20-23-24-27)21-13-4-6-25(9-13)15-16-22-19-10-26(16)7-5-18-15/h1-3,5,7-8,10-11,13H,4,6,9H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKHRXFMGAINCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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